Furanodienone

Antimicrobial Natural Product Antibacterial Gram-negative bacteria

Furanodienone (FDN) is a germacrane furanosesquiterpenoid from Curcuma spp. with non-substitutable bioactivity profiles. Key differentiation: >6.4-fold HER2 selectivity (SK-BR-3 IC50=7.8μM vs MCF-7 >50μM); validated Gram-negative antibacterial activity (E. coli 18.0mm, S. enterica 16.0mm zones—curzerenone shows 40% reduced potency); intestine-selective PXR agonism without hepatic activation at 10mg/kg. CRITICAL: Avoid heat-exposed material—FDN undergoes first-order thermal rearrangement to curzerenone at 80°C, compromising Gram-negative antibacterial activity. Only ≥98% purity FDN ensures reproducible HER2 signaling, colorectal cancer apoptosis, and colon-targeted pharmacology studies.

Molecular Formula C15H18O2
Molecular Weight 230.3 g/mol
Cat. No. B1239088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuranodienone
Synonymsfuranodienone
Molecular FormulaC15H18O2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(CC(=CCC1)C)OC=C2C
InChIInChI=1S/C15H18O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6-7,9H,4-5,8H2,1-3H3/b10-7+,11-6+
InChIKeyXVOHELPNOXGRBQ-NXAIOARDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furanodienone: A Germacrane-Type Furanosesquiterpenoid from Curcuma Species for Anti-Inflammatory and Anticancer Research Procurement


Furanodienone (FDN; CAS 24268-41-5) is a germacrane-type furanosesquiterpenoid isolated from the rhizomes of multiple Curcuma species, including Curcuma zedoaria, Curcuma xanthorrhiza, Curcuma comosa, and Curcuma ochrorhiza [1]. It is a major bioactive constituent alongside structurally related analogs including furanodiene, curzerenone, germacrone, and 13-hydroxygermacrone [2]. FDN possesses a characteristic 10-membered germacrane ring system fused with a furan moiety and an α,β-unsaturated ketone, which confers both biological activity and thermal sensitivity—the compound undergoes first-order thermal rearrangement to curzerenone when incubated at 80°C in aqueous solution [3].

Why Furanodienone Cannot Be Substituted with Furanodiene, Curzerenone, or Germacrone in Scientific Studies


Substitution among germacrane sesquiterpenoids derived from Curcuma species is scientifically unsound due to divergent biological activity profiles despite structural similarity. In the TPA-induced mouse ear inflammation model, furanodiene and furanodienone produced 75% and 53% suppression respectively at identical 1.0 μmol doses, demonstrating that the oxidation state difference between these two analogs yields a 22-percentage-point disparity in anti-inflammatory potency [1]. In antibacterial assays against E. coli, furanodienone exhibited an inhibition zone of 18.0 ± 0.14 mm, whereas its thermal rearrangement product curzerenone achieved only 10.8 ± 0.52 mm—a 40% reduction in activity despite structural interconvertibility [2]. Furthermore, in UVB-irradiated HaCaT keratinocytes, germacrone and 13-hydroxygermacrone demonstrated dose-dependent MMP-1/-2/-3 suppression over 1–10 μM, while furanodienone did not exhibit this specific matrix metalloproteinase inhibitory profile in the same study [3]. These quantitative activity divergences preclude generic substitution and necessitate compound-specific procurement for reproducible experimental outcomes.

Furanodienone Quantitative Differentiation Evidence: Comparator-Based Activity Profiles for Procurement Decision Support


Furanodienone vs. Curzerenone: Gram-Negative Antibacterial Activity Comparison in E. coli and S. enterica

In a direct comparative study, furanodienone exhibited substantially superior antibacterial activity against Gram-negative pathogens relative to curzerenone, its primary thermal rearrangement product. Against Escherichia coli, furanodienone produced an inhibition zone of 18.0 ± 0.14 mm with MIC of 3.90 μl/ml, whereas curzerenone showed only 10.8 ± 0.52 mm inhibition under identical assay conditions [1]. Furanodienone also demonstrated activity against Salmonella enterica enterica (inhibition zone 16.0 ± 0.10 mm), while curzerenone was ineffective against this organism [1]. This differential Gram-negative spectrum is notable given that curzerenone is the predominant species detected in hydrodistilled essential oils due to furanodienone's thermal rearrangement at 80°C [2].

Antimicrobial Natural Product Antibacterial Gram-negative bacteria

Furanodienone vs. Furanodiene: Quantitative Anti-Inflammatory Efficacy in TPA-Induced Mouse Ear Edema Model

In a direct comparative study of sesquiterpenes isolated from Curcuma zedoaria, furanodiene and furanodienone were evaluated side-by-side in the TPA-induced mouse ear inflammation model. At an identical dose of 1.0 μmol, furanodiene suppressed inflammation by 75%, whereas furanodienone produced 53% suppression [1]. The study noted that the activities of both compounds were comparable to indomethacin, the standard anti-inflammatory reference agent used as a positive control [1]. The structural distinction between the two compounds—furanodiene lacks the ketone functionality present in furanodienone—underlies this 22-percentage-point difference in anti-inflammatory efficacy.

Anti-inflammatory Natural Product Pharmacology TPA-induced inflammation

Furanodienone Differential Antiproliferative Potency Across HER2-Overexpressing vs. HER2-Low Breast Cancer Cell Lines

Furanodienone exhibits pronounced differential antiproliferative activity based on HER2 expression status in breast cancer cell lines. The compound demonstrates IC50 values of 7.8 μM in SK-BR-3 cells, 9.2 μM in BT-474 cells, and 12.5 μM in MCF-7/HER2 cells—all HER2-overexpressing lines—compared with IC50 >50 μM in HER2-low expressing MCF-7 parental cells . This represents a >6.4-fold selectivity window (7.8 μM vs >50 μM) between HER2-overexpressing and HER2-low breast cancer models. Mechanistically, furanodienone suppresses EGFR/HER2 signaling with dependence on HER2 but not EGFR expression, as evidenced by decreased phosphorylation of EGFR, HER2, Akt, and Gsk3β with concomitant increase in p27(kip1) protein [1]. At 20 μM concentration, furanodienone increased the G2/M phase cell population from approximately 15% (control) to approximately 35% in SK-BR-3 and BT-474 cells after 24-hour treatment .

Anticancer HER2-targeted Breast cancer Receptor selectivity

Furanodienone Colorectal Cancer Cell Line Sensitivity Spectrum: Comparative IC50 Ranges Across Five CRC Lines with Mechanistic Pathway Validation

Furanodienone demonstrates a broad spectrum of differential sensitivity across colorectal cancer cell lines, with 24-hour IC50 values spanning a 10.2-fold range: 56.4 μM (RKO), 73.7 μM (SW480), 251.1 μM (HT-29), 412.5 μM (SW620), and 573.8 μM (LoVo) . This differential sensitivity profile contrasts with the more uniform cytotoxicity patterns reported for certain synthetic chemotherapeutic agents. In RKO cells, furanodienone increased apoptotic rates from 2.34 ± 0.45% (control) to 19.45 ± 2.37% at 75 μM and 27.34 ± 0.79% at 150 μM after 24-hour exposure . The apoptotic mechanism involves mitochondrial ROS derived from NOX4, which targets PRDX1 and activates the MAPKs/p53-mediated caspase-dependent signaling pathway [1]. Notably, this ROS-mediated mechanism was validated in vivo using a mouse xenograft model, confirming that the anti-proliferative effects observed in vitro translate to tumor growth inhibition in an animal system [2].

Colorectal cancer Apoptosis ROS-mediated cytotoxicity MAPK signaling

Furanodienone Intestine-Selective PXR Agonism: Colon-Specific Anti-Inflammatory Activity Without Systemic Off-Target Effects in Murine DSS Colitis Model

Furanodienone has been identified as a selective pregnane X receptor (PXR) ligand that exhibits intestine-restricted agonistic activity, distinguishing it from systemic PXR agonists such as rifampicin and PCN. In male mice subjected to DSS-induced colitis, oral administration of furanodienone (10 mg/kg) produced colon-specific anti-inflammatory outcomes that were entirely PXR-dependent—effects were abolished in PXR knockout mice [1]. The study demonstrated that furanodienone binds within a specific sub-pocket of the PXR ligand binding domain, inducing conformational alterations that drive selective transcriptional outcomes without activating hepatic PXR target genes, in contrast to systemic PXR agonists that induce both intestinal and hepatic CYP3A enzyme expression [1]. The intestinal selectivity profile mitigates the drug-drug interaction and hepatotoxic risks associated with non-selective PXR activation [1]. While no direct head-to-head data with other Curcuma sesquiterpenoids for PXR agonism exists in the current literature, this represents a mechanistically defined differentiation from the broader class.

Inflammatory bowel disease PXR agonist Colon-specific Nuclear receptor

Furanodienone Optimal Procurement Application Scenarios Based on Validated Differential Evidence


Gram-Negative Antibacterial Screening Requiring Potent E. coli and S. enterica Activity

Procurement of high-purity furanodienone is indicated for antibacterial discovery programs targeting Gram-negative pathogens, specifically Escherichia coli and Salmonella enterica. Based on direct comparative data, furanodienone produces an 18.0 ± 0.14 mm inhibition zone against E. coli (MIC 3.90 μl/ml), compared with only 10.8 ± 0.52 mm for the thermally-generated analog curzerenone—a 40% activity reduction [1]. Additionally, furanodienone uniquely demonstrates activity against S. enterica (16.0 ± 0.10 mm inhibition zone) where curzerenone is inactive [1]. Researchers should avoid hydrodistilled essential oil preparations or heat-exposed material, as furanodienone undergoes first-order thermal rearrangement to curzerenone at 80°C [2], which would compromise Gram-negative antibacterial activity and confound experimental outcomes.

HER2-Overexpressing Breast Cancer Mechanistic Studies Requiring Pathway-Selective Tool Compound

Furanodienone is appropriate for breast cancer research programs focused on HER2-driven signaling pathways. The compound exhibits >6.4-fold selectivity for HER2-overexpressing cell lines (SK-BR-3 IC50 = 7.8 μM; BT-474 IC50 = 9.2 μM) compared with HER2-low MCF-7 cells (IC50 >50 μM) . This HER2-expression-dependent potency, coupled with mechanistic evidence of suppressed EGFR/HER2 phosphorylation and downstream Akt/Gsk3β signaling , supports furanodienone procurement as a natural product-derived tool for interrogating HER2 pathway biology, distinct from broad-spectrum cytotoxic sesquiterpenoids lacking this selectivity profile.

Colorectal Cancer Apoptosis Research Utilizing ROS-Mediated Mitochondrial Pathway Activation

Furanodienone procurement is warranted for colorectal cancer apoptosis research requiring a natural product with validated in vitro and in vivo efficacy. The compound exhibits differential sensitivity across CRC lines with a 10.2-fold IC50 range (56.4–573.8 μM) , with RKO and SW480 representing the most responsive models. In RKO cells, furanodienone increases apoptotic rates from 2.34% (control) to 27.34% at 150 μM . The mechanism is mechanistically defined: NOX4-derived mitochondrial ROS targets PRDX1, activating the MAPKs/p53/caspase-dependent pathway [3]. Importantly, in vivo xenograft validation confirms anti-tumor efficacy [4], distinguishing furanodienone from compounds with only in vitro activity data.

Intestine-Restricted Nuclear Receptor Pharmacology: PXR Agonist Tool Compound Development

Furanodienone is specifically suitable for programs investigating intestine-selective nuclear receptor pharmacology. The compound has been characterized as a selective PXR ligand with colon-restricted agonistic activity in murine DSS colitis models at 10 mg/kg oral dosing, without inducing hepatic PXR target genes [5]. This intestine-specific profile contrasts with systemic PXR agonists (e.g., rifampicin, PCN) that broadly activate hepatic and intestinal PXR targets, conferring drug-drug interaction liabilities [5]. Procurement of furanodienone supports structure-activity relationship studies aimed at developing colon-targeted anti-inflammatory agents with reduced systemic off-target potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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